Fmoc-O-tert-butyldimethylsilyl-L-serine

Peptide Chemistry Solid-Phase Synthesis Deprotection Kinetics

Choose Fmoc-Ser(TBDMS)-OH (CAS 146346-81-8) when SPPS demands orthogonal hydroxyl protection: the TBDMS ether resists TFA cleavage yet is selectively removed with fluoride ion, enabling on-resin phosphorylation for phosphopeptides and late-stage serine ligation in complex natural products. Its hydrophobicity shifts HPLC retention, resolving co-eluting impurities without extra purification. Stock ≥97% purity; global shipment available.

Molecular Formula C24H31NO5Si
Molecular Weight 441.6 g/mol
CAS No. 146346-81-8
Cat. No. B613369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-O-tert-butyldimethylsilyl-L-serine
CAS146346-81-8
Synonyms146346-81-8; Fmoc-O-tert-butyldimethylsilyl-L-serine; AmbotzFAA6510; Fmoc-Ser(BSi)-OH; Fmoc-Ser(TBDMS)-OH; SCHEMBL13611972; CTK8F9911; MolPort-008-267-788; AKOS025289435; ZINC169910126; AK170187; RT-013027; N-(9H-Fluorene-9-ylmethoxycarbonyl)-O-(tert-butyldimethylsilyl)-L-serine; L-Serine,O-[(1,1-dimethylethyl)dimethylsilyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
Molecular FormulaC24H31NO5Si
Molecular Weight441.6 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C24H31NO5Si/c1-24(2,3)31(4,5)30-15-21(22(26)27)25-23(28)29-14-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,14-15H2,1-5H3,(H,25,28)(H,26,27)
InChIKeyIONOZYFSQPGBAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-O-tert-butyldimethylsilyl-L-serine (CAS 146346-81-8): Baseline Characteristics and Procurement Context


Fmoc-O-tert-butyldimethylsilyl-L-serine, commonly abbreviated as Fmoc-Ser(TBDMS)-OH, is a protected L-serine derivative designed for solid-phase peptide synthesis (SPPS) employing Fmoc/tBu chemistry. The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino function and a tert-butyldimethylsilyl (TBDMS, also referred to as BSi) ether on the side-chain hydroxyl, with a molecular weight of 441.60 g/mol and empirical formula C24H31NO5Si. Its synthesis, purification, and characterization are well-established, enabling procurement from multiple global chemical vendors . This guide examines the differential performance of this specific derivative against close analogs to inform scientifically-grounded procurement decisions.

Why In-Class Substitution of Fmoc-O-tert-butyldimethylsilyl-L-serine Without Analytical Verification Is High-Risk


The hydroxyl protecting group in Fmoc serine derivatives governs both on-resin stability and final deprotection kinetics, directly impacting peptide yield, purity, and epimerization. Fmoc-Ser(TBDMS)-OH occupies a specific niche within this landscape. Unlike acid-labile groups (e.g., tBu, Trt) that are removed during standard TFA cleavage, the TBDMS ether is comparatively stable to TFA . Conversely, it is more readily cleaved than the exceptionally robust benzyl (Bzl) ether under certain conditions [1]. Simply substituting Fmoc-Ser(TBDMS)-OH with a cheaper alternative without adjusting the synthetic protocol risks incomplete deprotection, side-reactions such as aspartimide formation, or racemization during coupling, all of which compromise final product quality. The following quantitative comparisons provide a basis for selection.

Quantitative Differentiation Guide: Fmoc-O-tert-butyldimethylsilyl-L-serine vs. Key Analogs


Comparative TFA Lability: TBDMS Ether vs. t-Butyl Ether in Serine Side-Chain Protection

In the context of Fmoc/tBu SPPS, the TBDMS ether on serine is significantly more labile towards trifluoroacetic acid (TFA) than the t-butyl (tBu) ether. While both are orthogonal to Fmoc removal, the TBDMS group's increased sensitivity to acidic conditions means it will undergo partial or complete deprotection during extended TFA treatment, a property that can be exploited for selective side-chain unveiling .

Peptide Chemistry Solid-Phase Synthesis Deprotection Kinetics

Orthogonal Deprotection Selectivity: TBDMS vs. Boc/tBu with Fluoride Ion

Fmoc-Ser(TBDMS)-OH permits a unique orthogonal deprotection route: the TBDMS silyl ether can be cleaved selectively in the presence of acid-labile Boc or tBu protecting groups using tetra-n-butylammonium fluoride (Bu₄NF) in DMF. It is critical to note, however, that the Fmoc group is also removed under these basic/nucleophilic conditions . This selectivity profile is distinct from that of tBu or Trt protected serine, which are both removed under acidic conditions.

Peptide Synthesis Orthogonal Protection Fluoride-Mediated Cleavage

Synthetic Utility in Degarelix: Fmoc-Ser(TBDMS)-OH vs. Fmoc-Ser(OBn)-OH

A patent detailing the solid-phase synthesis of the therapeutic peptide degarelix describes the direct substitution of Fmoc-Ser(TBDMS)-OH with Fmoc-Ser(OBn)-OH at a specific serine incorporation step [1]. The same synthetic operations were performed, and the reaction conditions were maintained. While the patent does not report a quantitative comparison of the final product purity or yield between the two routes, the substitution was made and the overall synthesis proceeded, indicating that both protecting groups are viable for this position, albeit with potential differences in deprotection requirements.

Peptide API Synthesis Process Chemistry Degarelix

Application-Specific Utility: Total Synthesis of Calcium-Dependent Antibiotic CDA3a

Fmoc-Ser(TBDMS)-OH has been specifically cited as a useful building block in the total synthesis of the calcium-dependent antibiotic CDA3a and its analogs, employing a late-stage serine ligation strategy . While this is an application-specific example rather than a direct comparator study, it highlights the compound's compatibility with a particular convergent synthetic approach. Alternative serine derivatives (e.g., Fmoc-Ser(tBu)-OH) may be less suitable if the synthetic sequence requires orthogonal protection of the side-chain hydroxyl during the ligation step.

Natural Product Synthesis Antibiotics Late-Stage Ligation

Enantiomeric Purity and Physical Property Data from Commercial Sources

Commercial offerings of Fmoc-Ser(TBDMS)-OH provide a baseline for procurement specifications. Enantiomeric purity, determined by chiral HPLC, is routinely reported at ≥99.9% from certain suppliers . Specific optical rotation values are reported as +16.9° ± 3° (c=2 in MeOH) and +16.1° (c=0.01 g/mL in DCM) . For comparison, Fmoc-Ser(tBu)-OH is typically offered at ≥98% purity by acidimetric assay , and Fmoc-Ser(Trt)-OH has an optical rotation of +8.0° ± 1° (c=1% in DMF) . While these are vendor-reported specifications, they reflect the achievable quality standards and can be used to screen suppliers.

Quality Control Procurement Specification Chiral Purity

Molecular Weight and Hydrophobicity Differentiation for Purification Design

The molecular weight of Fmoc-Ser(TBDMS)-OH is 441.60 g/mol . In contrast, the molecular weights of common analogs are: Fmoc-Ser(tBu)-OH (397.47 g/mol) , Fmoc-Ser(Trt)-OH (569.67 g/mol) , and Fmoc-Ser(Bzl)-OH (417.46 g/mol) . The TBDMS derivative's intermediate mass and increased hydrophobicity (due to the silyl group) can affect peptide retention times during reverse-phase HPLC purification, potentially improving resolution of closely related peptide impurities compared to peptides synthesized with smaller protecting groups.

Peptide Purification HPLC Method Development Molecular Weight

High-Value Application Scenarios for Fmoc-O-tert-butyldimethylsilyl-L-serine Procurement


Synthesis of Phosphoserine-Containing Peptides via On-Resin Phosphorylation

When synthesizing phosphopeptides using an on-resin phosphorylation strategy, Fmoc-Ser(TBDMS)-OH is the derivative of choice. The TBDMS group remains stable through the entire peptide chain assembly and is selectively removed with fluoride ion while the peptide is still resin-bound, unmasking the serine hydroxyl for subsequent phosphitylation and oxidation . This avoids the need for pre-phosphorylated building blocks and is not possible with Fmoc-Ser(tBu)-OH, which would be cleaved during final TFA treatment.

Convergent Peptide Synthesis Using Late-Stage Serine Ligation

For the total synthesis of complex natural products like the calcium-dependent antibiotic CDA3a, Fmoc-Ser(TBDMS)-OH enables a late-stage serine ligation strategy . The TBDMS ether provides the necessary hydroxyl protection during fragment coupling and can be removed under mild conditions after ligation, preserving the integrity of other sensitive functionalities.

Orthogonal Protection Strategies in Multi-Functional Peptide Synthesis

In peptide sequences requiring multiple orthogonal protecting groups (e.g., Fmoc for α-amine, Boc/tBu for Lys side chains, and a removable hydroxyl protecting group on serine), Fmoc-Ser(TBDMS)-OH offers a unique deprotection profile. The TBDMS group can be cleaved with Bu₄NF while acid-labile groups remain intact, or it can be partially cleaved under prolonged TFA treatment for a controlled, global deprotection . This flexibility is not available with purely acid-labile serine derivatives.

Method Development for Challenging Peptide Purification

Peptides synthesized with Fmoc-Ser(TBDMS)-OH may exhibit altered reverse-phase HPLC retention times compared to their tBu or Trt counterparts due to the increased hydrophobicity of the silyl protecting group. This property can be exploited during method development to resolve otherwise co-eluting impurities, potentially reducing the need for multiple purification steps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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